Navigating Metabolic Pathways: An In-Depth Technical Guide to L-Phenylalanine-1-13C
Navigating Metabolic Pathways: An In-Depth Technical Guide to L-Phenylalanine-1-13C
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on L-Phenylalanine-1-13C. It delves into the core chemical properties, advanced applications, and practical methodologies of this stable isotope-labeled amino acid, providing the necessary insights for its effective utilization in sophisticated research environments.
Introduction: The Significance of Positional Isotopic Labeling
L-Phenylalanine-1-13C is an isotopologue of the essential amino acid L-phenylalanine, where the carbon atom at the carboxyl position (C1) is replaced by its stable, non-radioactive isotope, ¹³C.[1][2] This specific labeling provides a powerful tool for tracing the metabolic fate of the carboxyl group of phenylalanine in various biological systems. Unlike radioactive isotopes, stable isotopes like ¹³C are safe to handle and do not decay over time, making them ideal for a wide range of in vivo and in vitro studies.[3] The precise location of the ¹³C atom allows for the unambiguous tracking of specific biochemical reactions and metabolic fluxes, offering a level of detail unattainable with uniformly labeled compounds.
The utility of L-Phenylalanine-1-13C stems from its ability to be distinguished from its natural, more abundant ¹²C counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This distinction forms the basis of its application in metabolic research, proteomics, and drug development, enabling the quantitative analysis of metabolic pathways and protein dynamics.[6]
Chemical and Physical Properties of L-Phenylalanine-1-13C
A thorough understanding of the physicochemical properties of L-Phenylalanine-1-13C is paramount for its proper handling, storage, and application in experimental settings. The introduction of the ¹³C isotope results in a slight increase in molecular weight compared to the unlabeled compound, a key feature for its detection.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅CH₂(NH₂_¹³CO₂H | [1] |
| Molecular Weight | 166.18 g/mol | [1][2][7] |
| CAS Number | 81201-86-7 | [1][2][6] |
| Appearance | Solid | [1] |
| Melting Point | 270-275 °C (decomposes) | [1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Chemical Purity | Typically ≥98% | [6] |
| Solubility | Soluble in water | [8] |
| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O | [1] |
| Mass Shift | M+1 | [1] |
Storage and Handling: L-Phenylalanine-1-13C, being a stable isotope-labeled compound, does not require the stringent safety protocols associated with radioactive materials.[3] However, to maintain its chemical and isotopic integrity, it should be stored at room temperature, protected from light and moisture.[6] As with any chemical reagent, appropriate personal protective equipment, such as a lab coat, gloves, and safety glasses, should be worn during handling.[9] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a desiccator.
Core Applications in Scientific Research
The strategic placement of the ¹³C label at the carboxyl group of L-phenylalanine makes it an invaluable tracer for a multitude of research applications. The choice of this specific isotopologue is dictated by the metabolic pathways of interest.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4][10] L-Phenylalanine-1-13C serves as a tracer that is introduced into a biological system, and the distribution of the ¹³C label in downstream metabolites is measured.
-
Causality of Use: The carboxyl group of phenylalanine can be lost as CO₂ in certain metabolic reactions. By using L-Phenylalanine-1-¹³C, researchers can track the release of ¹³CO₂. For instance, it is used to evaluate the activity of phenylalanine hydroxylase via a ¹³C-phenylalanine breath test.[1] The rate of ¹³CO₂ exhalation provides a direct measure of the in vivo activity of this enzyme, which is crucial for diagnosing and monitoring metabolic disorders like phenylketonuria (PKU).[8]
Protein Synthesis and Turnover Studies
The rate of protein synthesis and degradation is a key indicator of cellular health and response to various stimuli. Stable isotope labeling with amino acids is a cornerstone of these investigations.
-
Causality of Use: When cells or organisms are supplied with L-Phenylalanine-1-¹³C, this labeled amino acid is incorporated into newly synthesized proteins. By measuring the enrichment of ¹³C in proteins or specific peptides over time, researchers can calculate the fractional synthesis rate of proteins.[11] This is often achieved by hydrolyzing protein samples and analyzing the resulting amino acids by mass spectrometry.[12] The choice of the carboxyl label is advantageous as it does not typically undergo metabolic scrambling to other amino acids, ensuring that the detected label originates directly from the supplemented phenylalanine.
Biomolecular NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of proteins and other biomolecules. Isotopic labeling is often essential for NMR studies of larger proteins.
-
Causality of Use: While uniform ¹³C labeling is common, selective labeling of specific amino acid types or specific positions within an amino acid can simplify complex NMR spectra and provide specific structural or dynamic information.[13] Incorporating L-Phenylalanine-1-¹³C allows for the selective observation of the carboxyl carbon signal of phenylalanine residues within a protein. This can be particularly useful for studying enzyme mechanisms where the carboxyl group is involved in catalysis or for probing the local environment of phenylalanine residues.
Experimental Protocol: Measuring Protein Synthesis Rate Using L-Phenylalanine-1-13C and GC-MS
This protocol provides a generalized workflow for determining the fractional synthesis rate of mixed muscle proteins in a human infusion study.
Objective: To quantify the rate of new protein synthesis by measuring the incorporation of L-Phenylalanine-1-¹³C.
Materials:
-
L-Phenylalanine-1-¹³C (sterile, pyrogen-free for infusion)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Reagents for protein hydrolysis (e.g., 6M HCl)
-
Reagents for amino acid derivatization (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Internal standards (e.g., L-Phenylalanine with a different isotopic label, like ring-¹³C₆)
Methodology:
-
Tracer Infusion: A primed, constant intravenous infusion of L-Phenylalanine-1-¹³C is administered to the study participant.
-
Tissue Biopsy: Muscle tissue biopsies are collected at baseline (before infusion) and at a specified time point during the infusion.
-
Protein Extraction and Hydrolysis:
-
The muscle tissue is homogenized, and proteins are precipitated.
-
The protein pellet is washed to remove free amino acids.
-
The purified protein is hydrolyzed in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
-
Amino Acid Purification: The amino acid hydrolysate is purified using cation exchange chromatography.
-
Derivatization for GC-MS Analysis: The purified amino acids are derivatized to make them volatile for GC-MS analysis. A common derivatizing agent is MTBSTFA.
-
GC-MS Analysis:
-
The derivatized amino acids are injected into the GC-MS.
-
The gas chromatograph separates the individual amino acids.
-
The mass spectrometer detects the derivatized phenylalanine and measures the relative abundance of the unlabeled (m/z) and labeled (m/z+1) ions.
-
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the enrichment of L-Phenylalanine-1-¹³C in the protein-bound pool.
-
E_precursor is the enrichment of the precursor pool (typically plasma free L-Phenylalanine-1-¹³C).
-
t is the duration of the tracer infusion in hours.
-
Visualization of Metabolic Tracing
The following diagram illustrates the principle of using L-Phenylalanine-1-¹³C to trace its incorporation into protein.
Caption: Workflow for tracing L-Phenylalanine-1-13C incorporation into protein.
Conclusion
L-Phenylalanine-1-¹³C is a highly specific and versatile tool in the arsenal of researchers studying metabolism and protein dynamics. Its well-defined chemical properties and the stability of the ¹³C label provide a reliable means to trace the fate of the carboxyl group of phenylalanine through complex biological systems. The judicious application of this isotopologue, grounded in a clear understanding of the underlying biochemical principles, will continue to yield valuable insights in the fields of metabolic engineering, clinical diagnostics, and drug development.
References
-
Allen, D. K., & Young, J. D. (2020). Metabolic flux analysis using ¹³C peptide label measurements. Plant Physiology, 184(2), 614-626. [Link]
-
Gaudichon, C., & Calvez, J. (2021). Enzymatic Synthesis of [1-¹³C]- and [1-¹⁴C]-L-Phenyl-Alanine. Isotopes in Environmental and Health Studies, 34(4), 319-326. [Link]
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved January 11, 2026, from [Link]
-
van Vliet, S., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical Nutrition, 39(12), 3652-3662. [Link]
-
Kerst, G., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR, 76(1), 1-21. [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved January 11, 2026, from [Link]
-
Paturi, S., et al. (2010). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of the American Society for Mass Spectrometry, 21(5), 851-857. [Link]
-
National Center for Biotechnology Information. (n.d.). L-(
13C)Phenylalanine. PubChem Compound Database. Retrieved January 11, 2026, from [Link] -
The Plant Journal. (2020). Metabolic Flux Analysis Using ¹³C Peptide Label Measurements. ResearchGate. Retrieved January 11, 2026, from [Link]
-
White Rose Research Online. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Retrieved January 11, 2026, from [Link]
-
Vanderbilt University. (n.d.). Application of isotope labeling experiments and ¹³C flux analysis to enable rational pathway engineering. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of L-[1-¹³C] phenylalanine (44). Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2023). Managing Storage of Radiolabeled Compounds. Retrieved January 11, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB. Retrieved January 11, 2026, from [Link]
-
Cao, J., et al. (2021). Mass spectrometry imaging of L-[ring-¹³C₆]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 26. [Link]
-
Otten, R., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(16), 6332-6336. [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159). Retrieved January 11, 2026, from [Link]
-
Vogel, A., et al. (2022). Decorating phenylalanine side-chains with triple labeled ¹³C/¹⁹F/²H isotope patterns. Scientific Reports, 12(1), 1-8. [Link]
-
Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000159). Retrieved January 11, 2026, from [Link]
-
Peterson, F. C., & Volkman, B. F. (2016). Bacterial Production of Site Specific ¹³C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. Protein expression and purification, 128, 1-6. [Link]
-
MDPI. (n.d.). Flavor Compounds Identification and Reporting. Retrieved January 11, 2026, from [Link]
Sources
- 1. L-苯丙氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. moravek.com [moravek.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]
- 6. isotope.com [isotope.com]
- 7. L-(~13~C)Phenylalanine | C9H11NO2 | CID 16213459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
